
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide, also known as BPTES, is a potent inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
作用机制
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is necessary for the growth and survival of cancer cells. This compound has been shown to be selective for cancer cells, sparing normal cells from its effects.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.
实验室实验的优点和局限性
One advantage of using 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide in lab experiments is its specificity for cancer cells, sparing normal cells from its effects. Another advantage is its potential for combination therapy with other chemotherapeutic agents. However, this compound has some limitations, including its low solubility in water and its instability in aqueous solutions.
未来方向
For 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide include the development of more potent and selective inhibitors of glutaminase. In addition, the use of this compound in combination therapy with other chemotherapeutic agents is an area of active research. Finally, the development of methods to overcome the limitations of this compound, such as its low solubility and instability, is an important area of future research.
Conclusion
This compound is a potent inhibitor of glutaminase, an enzyme overexpressed in many types of cancer. Its specificity for cancer cells and potential for combination therapy make it a promising candidate for cancer therapy. Further research is needed to develop more potent and selective inhibitors of glutaminase and to overcome the limitations of this compound.
合成方法
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-bromo-5-methylthiophene-3-carboxylic acid with thionyl chloride to form 2-bromo-5-methylthiophene-3-carbonyl chloride. The resulting compound is then reacted with 1H-pyrrole-2-carboxylic acid to form 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride. The final step involves the reaction of the 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride with hydrazine hydrate to form this compound.
科学研究应用
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer, including breast, lung, and pancreatic cancer. By inhibiting glutaminase, this compound can prevent the production of glutamate, which is necessary for the growth and survival of cancer cells. This compound has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
属性
IUPAC Name |
5-bromo-2-methylsulfanyl-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2S/c1-20-11-14-5-6(12)8(15-11)10(19)17-16-9(18)7-3-2-4-13-7/h2-5,13H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANUDPQOUQNHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

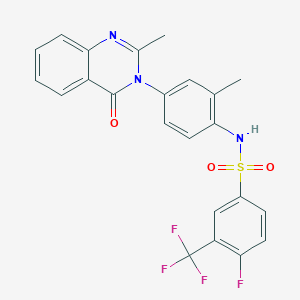
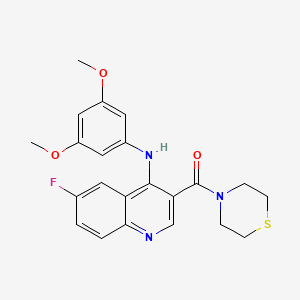
![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)
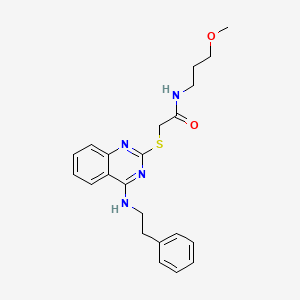

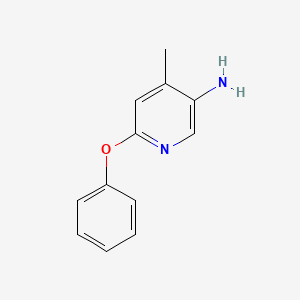

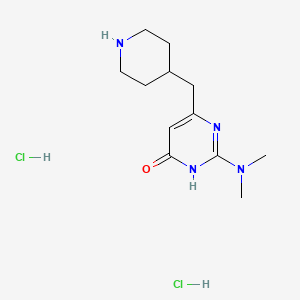
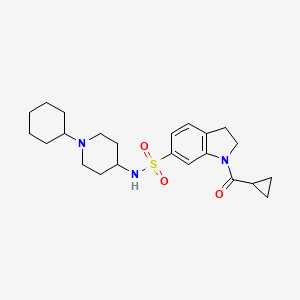
![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)

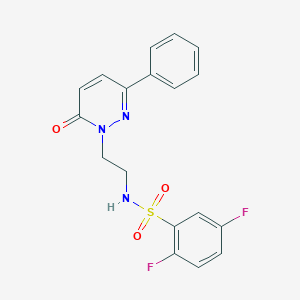
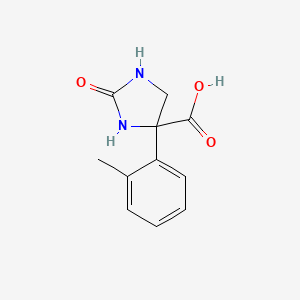
![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)